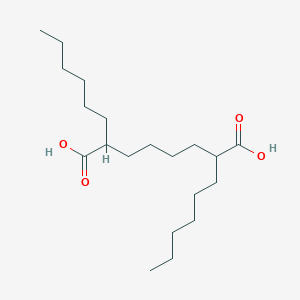
(4-Ethynylfuran-3-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethynylfuran-3-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12OSi. This compound is characterized by the presence of a furan ring substituted with an ethynyl group at the 4-position and a trimethylsilyl group at the 3-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane typically involves the coupling of a furan derivative with an ethynylsilane. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromo-3-trimethylsilylfuran and ethynyltrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a palladium catalyst, a base (e.g., triethylamine), and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides (e.g., bromide) or alkoxides (e.g., methoxide) in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
科学的研究の応用
(4-Ethynylfuran-3-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-Ethynylfuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the trimethylsilyl group can be easily substituted or removed under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules.
類似化合物との比較
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another organosilicon compound, (C2H5)3SiH, often used as a reducing agent in organic synthesis.
(4-Bromofuran-3-yl)(trimethyl)silane: A precursor in the synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and a trimethylsilyl group on the furan ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
特性
CAS番号 |
116487-12-8 |
|---|---|
分子式 |
C9H12OSi |
分子量 |
164.28 g/mol |
IUPAC名 |
(4-ethynylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-5-8-6-10-7-9(8)11(2,3)4/h1,6-7H,2-4H3 |
InChIキー |
MPKOXFIGECWRDQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=COC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


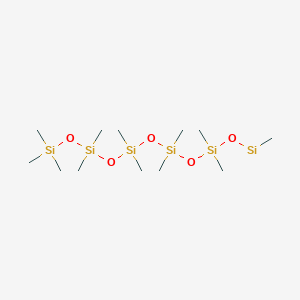
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
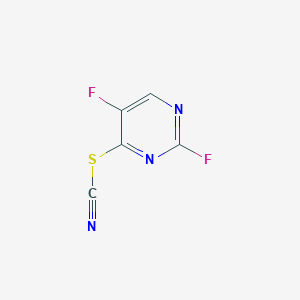

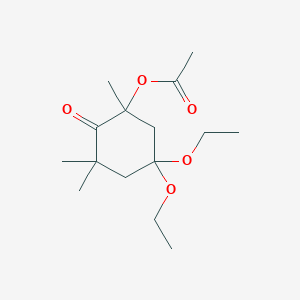
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
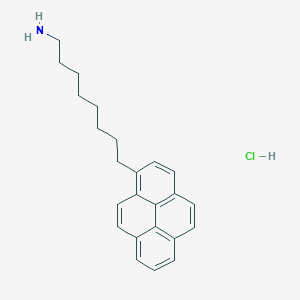
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)

